
2,2,3,4,6,6-Hexamethyl-5-methylene-cyclohex-3-enone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,4,6,6-Hexamethyl-5-methylene-cyclohex-3-enone is an organic compound with the molecular formula C13H20O It is a derivative of cyclohexenone, characterized by the presence of multiple methyl groups and a methylene group attached to the cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4,6,6-Hexamethyl-5-methylene-cyclohex-3-enone typically involves the alkylation of cyclohexenone derivatives. One common method includes the use of methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2,2,3,4,6,6-Hexamethyl-5-methylene-cyclohex-3-enone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride or chlorine in chloroform.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,2,3,4,6,6-Hexamethyl-5-methylene-cyclohex-3-enone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,3,4,6,6-Hexamethyl-5-methylene-cyclohex-3-enone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its multiple methyl groups and methylene group contribute to its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
- 2,2,4,4,6,6-Hexamethyl-1,3,5-cyclohexanetrione
- 3-Hydroxy-4,6-dimethyl-cyclohex-2-enone
- 4-Methyl-4-phenyl-cyclohex-2-enone
Uniqueness
2,2,3,4,6,6-Hexamethyl-5-methylene-cyclohex-3-enone is unique due to its specific arrangement of methyl and methylene groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
42347-25-1 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
2,2,3,4,6,6-hexamethyl-5-methylidenecyclohex-3-en-1-one |
InChI |
InChI=1S/C13H20O/c1-8-9(2)12(4,5)11(14)13(6,7)10(8)3/h2H2,1,3-7H3 |
InChI Key |
PXPDEADJZRXKIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=O)C(C1=C)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethanone, 1-(4-bromophenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B11957606.png)
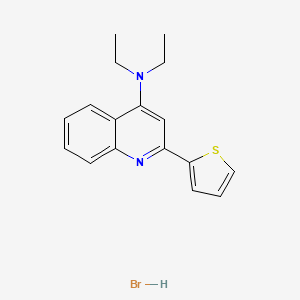

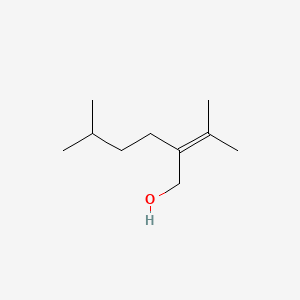
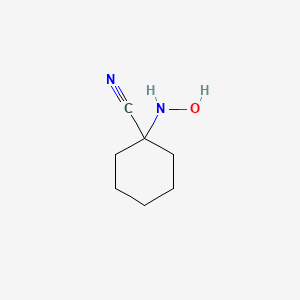
![4-(6-[1,1'-Biphenyl]-4-yl-1,1,6,6-tetraphenyl-2,4-hexadiynyl)-1,1'-biphenyl](/img/structure/B11957633.png)
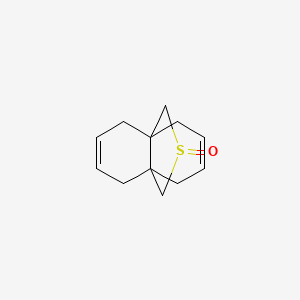
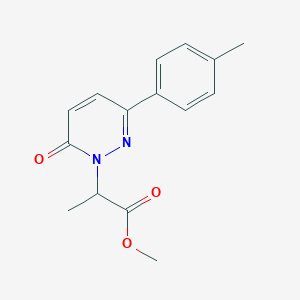
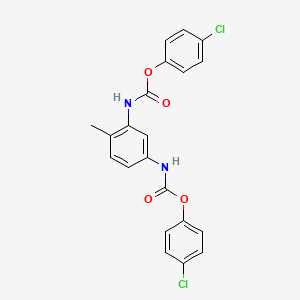
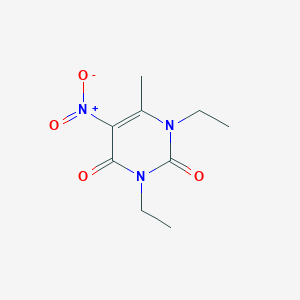
![5-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]-2-methoxyphenol](/img/structure/B11957663.png)
![1-Methyl-4-[[4-[2-[4-[(4-methylphenyl)methyl]phenyl]ethyl]phenyl]methyl]benzene](/img/structure/B11957666.png)
